![molecular formula C18H15FN2O3 B2995412 1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 1207042-78-1](/img/structure/B2995412.png)

1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

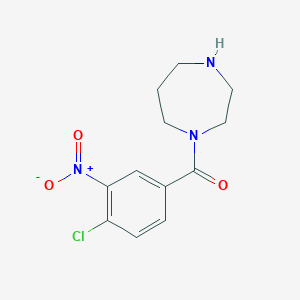

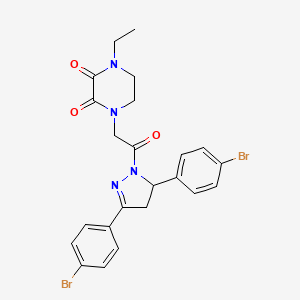

The compound is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that contains an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . It also contains a cyclobutyl group, a thienyl group (a sulfur-containing heterocycle), a sulfonyl group, a pyridinyl group, and a piperidine group .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the yield, melting point, and IR spectrum can be determined experimentally . The molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity can be computed .Scientific Research Applications

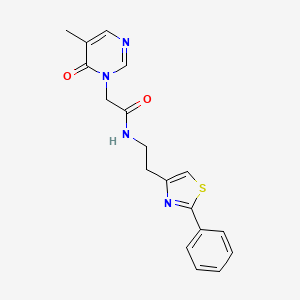

Methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate

Antibacterial Activity: Fluorinated quinolines, such as this compound, have been known to exhibit a broad spectrum of antibacterial activity . This makes them valuable in the development of new antibiotics.

Enzyme Inhibition: Fluorinated quinolines have also been found to inhibit various enzymes . This property can be harnessed in the development of drugs for diseases that involve these enzymes.

Use in Agriculture: Some fluorinated quinolines have found application in agriculture . They could potentially be used as pesticides or in other agricultural applications.

1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Drug Discovery: Compounds with the 1,2,4-oxadiazole ring, such as this one, are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They have been used in the treatment of diseases like Duchenne muscular dystrophy, hypertension, and Parkinson’s disease .

Development of Energetic Materials: 1,2,4-oxadiazoles have also been utilized for the development of energetic materials .

Use in Organic Synthesis: 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Methyl 8-fluoro-4-(3-methoxyanilino)quinoline-2-carboxylate

Anticancer Activity: Quinoline derivatives, such as this compound, have shown anticancer activity . They could potentially be used in the development of new cancer treatments.

Antioxidant Activity: Quinoline derivatives have also exhibited antioxidant activity . This property could be useful in the development of drugs for diseases caused by oxidative stress.

Anti-inflammatory Activity: Quinoline derivatives have shown anti-inflammatory activity . They could potentially be used in the development of new anti-inflammatory drugs.

Mechanism of Action

Target of Action

Quinoline derivatives have been known to exhibit a broad spectrum of biological activities . They have been used as a basic structure for the development of synthetic antimalarial drugs .

Mode of Action

For instance, in the Suzuki–Miyaura (SM) coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

For instance, the Suzuki–Miyaura (SM) coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

4-arylquinoline-2-carboxylate derivatives, which are structurally similar to the compound , have been shown to exhibit antiprotozoal activity against the pathogenic parasite toxoplasma gondii .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Furthermore, the exploration of the anticancer potential of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets is a promising area of research .

properties

IUPAC Name |

methyl 8-fluoro-4-(3-methoxyanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-23-12-6-3-5-11(9-12)20-15-10-16(18(22)24-2)21-17-13(15)7-4-8-14(17)19/h3-10H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSSELDEVAJSMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2995332.png)

![7-benzyl-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995333.png)

![4,4,4-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2995338.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2995344.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2995345.png)

![7-ethyl-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2995348.png)

![1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2995350.png)